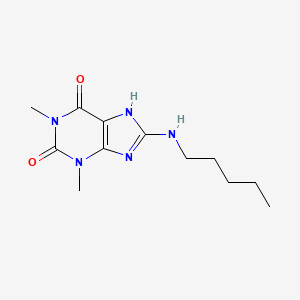
Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate is an organic compound with the molecular formula C11H13NO6 It is characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-5-nitrophenol.
Esterification: The nitrophenol derivative is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products:
Reduction: 2-(2-methoxy-5-aminophenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Hydrolysis: 2-(2-methoxy-5-nitrophenoxy)acetic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate depends on its chemical structure and the specific context of its application. For instance, if used as a precursor in drug synthesis, its mechanism would involve the transformation into an active pharmaceutical ingredient that interacts with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-methoxy-4-nitrophenoxy)acetate: Similar structure but with the nitro group in a different position on the phenoxy ring.
Ethyl 2-(2-methoxy-5-nitrophenoxy)propanoate: Similar structure but with a propanoate group instead of an acetate group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.
Propriétés
IUPAC Name |
ethyl 2-(2-methoxy-5-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-3-17-11(13)7-18-10-6-8(12(14)15)4-5-9(10)16-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWWNOXXYVZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(aminomethyl)phenyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7815501.png)



![Methyl 4-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B7815546.png)


![Methyl[(3-fluorophenyl)oxy]acetate](/img/structure/B7815565.png)






